

# VAL-201 in Androgen-Insensitive Prostate Cancer: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **VAL-201**

Cat. No.: **B611623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **VAL-201** with established treatments for androgen-insensitive prostate cancer, clinically known as castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and mechanisms of action supported by available experimental data.

## Overview of **VAL-201**

**VAL-201** is a novel peptide therapeutic that offers a targeted approach to treating prostate cancer. Its unique mechanism of action aims to inhibit the proliferation of cancer cells without the significant side effects associated with traditional androgen deprivation therapy (ADT).<sup>[1]</sup> By specifically targeting the interaction between the androgen receptor (AR) and Src kinase, **VAL-201** presents a promising alternative for patients who have developed resistance to conventional hormonal treatments.<sup>[2][3]</sup>

## Comparative Efficacy of **VAL-201** and Alternatives

Direct head-to-head clinical trial data comparing **VAL-201** with other CRPC treatments is not yet available. The following tables summarize key efficacy data from separate clinical trials to provide an indirect comparison.

Table 1: Efficacy of **VAL-201** in Advanced Prostate Cancer (Phase I/II)

| Endpoint              | Result                                                                                                | Citation               |
|-----------------------|-------------------------------------------------------------------------------------------------------|------------------------|
| Patient Population    | 12 patients with locally advanced or metastatic prostate cancer                                       | <a href="#">[4]</a>    |
| Overall Response Rate | 54.5% (defined as no disease progression by PCWG2 criteria)                                           | <a href="#">[5]</a>    |
| PSA Response          | 2 of 12 patients showed a decrease in PSA levels                                                      | <a href="#">[4]</a>    |
| PSA Doubling Time     | Statistically significant increase from a mean of 186.91 days to 1030.67 days                         | <a href="#">[4]</a>    |
| Metastatic Lesions    | No increase in metastatic lesions during treatment. No growth of existing lesions in 2 of 3 patients. | <a href="#">[4]</a>    |
| Stable Disease        | 5 of 8 patients showed stable disease on imaging in an earlier analysis                               | <a href="#">[3][6]</a> |

Table 2: Efficacy of Standard of Care Treatments in Castration-Resistant Prostate Cancer

| Treatment                                                                                | Trial                    | Key Efficacy Endpoints                                                   | Citation |
|------------------------------------------------------------------------------------------|--------------------------|--------------------------------------------------------------------------|----------|
| Docetaxel                                                                                | TAX 327                  | Median Overall Survival: 18.9 months (vs. 16.5 months with mitoxantrone) | [7]      |
| ≥50% PSA Reduction:<br>45% (vs. 32% with mitoxantrone)                                   |                          |                                                                          |          |
| Abiraterone Acetate + Prednisone                                                         | COU-AA-302 (Chemo-naïve) | Median Overall Survival: 34.7 months (vs. 30.3 months with placebo)      | [8]      |
| Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo) |                          |                                                                          |          |
| Enzalutamide                                                                             | PREVAIL (Chemo-naïve)    | Reduced risk of death by 34% vs. placebo + ADT                           | [5]      |
| Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo) |                          |                                                                          |          |
| Cabazitaxel                                                                              | TROPIC                   | Median Overall Survival: 15.1 months (vs. 12.7 months with mitoxantrone) | [9]      |
| Median Progression-Free Survival: 2.8 months (vs. 1.4)                                   |                          |                                                                          |          |

months with  
mitoxantrone)

---

## Experimental Protocols

### VAL-201 Phase I/II Clinical Trial (NCT02280317)

- Study Design: An open-label, dose-escalation Phase I/II study to evaluate the safety, tolerability, and pharmacokinetics of **VAL-201**.[\[3\]](#)[\[10\]](#)
- Participants: Patients with incurable, locally advanced or metastatic prostate cancer with rising Prostate-Specific Antigen (PSA) levels.[\[10\]](#)[\[11\]](#)
- Intervention: **VAL-201** administered via subcutaneous injection on days 1, 8, and 15 of a 21-day cycle.[\[3\]](#)[\[12\]](#) Doses were escalated from 0.5 mg/kg to 8.0 mg/kg.[\[4\]](#)[\[12\]](#)
- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **VAL-201**.[\[10\]](#)
- Secondary Outcome Measures: To assess the anti-tumor activity of **VAL-201**, including PSA response, radiographic response, and time to progression.[\[11\]](#)

### Docetaxel (TAX 327 Trial)

- Study Design: A randomized, multicenter Phase III trial.
- Participants: Patients with metastatic castration-resistant prostate cancer.
- Intervention: Patients were randomized to receive docetaxel plus prednisone or mitoxantrone plus prednisone.[\[7\]](#)
- Primary Outcome Measure: Overall survival.[\[7\]](#)

### Abiraterone Acetate (COU-AA-302 Trial)

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[\[8\]](#)

- Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[\[8\]](#)
- Intervention: Patients received abiraterone acetate plus prednisone or placebo plus prednisone.[\[8\]](#)
- Primary Outcome Measures: Radiographic progression-free survival and overall survival.[\[8\]](#)

## Enzalutamide (PREVAIL Trial)

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[\[13\]](#)
- Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[\[13\]](#)
- Intervention: Patients received enzalutamide or placebo, both in combination with androgen deprivation therapy.[\[5\]](#)
- Primary Outcome Measures: Radiographic progression-free survival and overall survival.[\[13\]](#)

## Signaling Pathways and Mechanisms of Action

### VAL-201: Targeting the AR-Src Kinase Interaction

In androgen-insensitive prostate cancer, the androgen receptor (AR) can remain active despite low levels of androgens, often through signaling pathways involving kinases like Src.[\[14\]](#) **VAL-201** is a peptide that mimics the binding site of Src on the AR, thereby inhibiting their interaction.[\[2\]](#) This disruption prevents the downstream signaling that leads to cancer cell proliferation and survival.[\[3\]](#)





Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inaphaea BioLabs to drive development of new prostate cancer portfolio | Inaphaea BioLabs [inaphaea.com]
- 2. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. dovepress.com [dovepress.com]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [VAL-201 in Androgen-Insensitive Prostate Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611623#val-201-efficacy-in-androgen-insensitive-prostate-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)